N-({[2,3'-bifuran]-5-yl}methyl)-N'-[2-(methylsulfanyl)phenyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multi-step organic reactions. One common method includes the reaction of 2,3’-bifuran-5-ylmethylamine with 2-(methylthio)phenyl isocyanate under controlled conditions to form the desired oxalamide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylthio phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The bifuran and methylthio phenyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)acetamide
- N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)urea
- N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)thiourea
Uniqueness
N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide stands out due to its unique combination of bifuran and methylthio phenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-25-16-5-3-2-4-14(16)20-18(22)17(21)19-10-13-6-7-15(24-13)12-8-9-23-11-12/h2-9,11H,10H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSYZYNFJQQDIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.